molecular formula C7H15ClN2O B1286175 1-Acetyl-4-aminopiperidine hydrochloride CAS No. 214147-48-5

1-Acetyl-4-aminopiperidine hydrochloride

Cat. No.: B1286175
CAS No.: 214147-48-5
M. Wt: 178.66 g/mol
InChI Key: AWKOGAFRLOPNOP-UHFFFAOYSA-N
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Description

1-Acetyl-4-aminopiperidine hydrochloride is an organic compound with the chemical formula C7H14N2O · HCl. It is a white crystalline solid with a melting point of approximately 240-245°C . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.

Preparation Methods

The synthesis of 1-Acetyl-4-aminopiperidine hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of cuprous cyanide and acetyl chloride to obtain 1-acetyl-4-aminopiperidine, which is then dissolved in hydrochloric acid and crystallized to form the hydrochloride salt . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Acetyl-4-aminopiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-Acetyl-4-aminopiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-aminopiperidine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often used to modify the activity of neurotransmitters in the brain, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final pharmaceutical product.

Comparison with Similar Compounds

1-Acetyl-4-aminopiperidine hydrochloride can be compared with other similar compounds, such as:

  • 1-Acetylpiperidin-4-amine hydrochloride
  • 4-Amino-1-acetylpiperidine hydrochloride
  • 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the range of reactions it can undergo, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-7(8)3-5-9;/h7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKOGAFRLOPNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589421
Record name 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214147-48-5
Record name 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-4-AMINOPIPERIDINE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of O-tert-butyl N-(1-acetylpiperidin-4-yl)carbamate (2.42 g) in dichloromethane (24 ml) was added 4N hydrogen chloride in dioxane (24 ml). The solvents were removed under reduced pressure. After rinse with diisopropyl ether, 1-acetyl-4-aminopiperidine hydrochloride (2.02 g) was obtained.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (1-acetylpiperidin-4-yl)carbamate (330 g, 1.36 mol) in MeOH (1000 mL) was added HCl/MeOH (4M, 300 mL) over 30 min to maintain the temperature at 0° C. After addition, the mixture was stirred at 0° C. for another 2 h and then concentrated to give the crude product. Two batches were run in parallel and produced a combined crude product weight of 310 g. This crude was used in next step without further purification. 1H NMR (400 MHz, D2O) δ 4.35 (dd, J=2.0, 12.0 Hz, 1H), 3.98-3.85 (m, 1H), 3.44-3.30 (m, 1H), 3.18-3.05 (m, 1H), 2.75-2.58 (m, 1H), 2.06-1.92 (m, 5H), 1.61-1.31 (m, 2H); LCMS (m/z): 143.1 (M+1).
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl(1-acetylpiperidin-4-yl)carbamate (330 g, 1.36 mol) in MeOH (1000 mL) was added HCl/MeOH (4M, 300 mL) over 30 min to maintain the temperature at 0° C. After addition, the mixture was stirred at 0° C. for another 2 h and then concentrated to give the crude product. Two batches were run in parallel and produced a combined crude product weight of 310 g. This crude was used in next step without further purification. 1H NMR (400 MHz, D2O) δ 4.35 (dd, J=2.0, 12.0 Hz, 1H), 3.98-3.85 (m, 1H), 3.44-3.30 (m, 1H), 3.18-3.05 (m, 1H), 2.75-2.58 (m, 1H), 2.06-1.92 (m, 5H), 1.61-1.31 (m, 2H); LCMS (m/z): 143.1 (M+1).
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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